tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate is a heterocyclic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with a cyanating agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine group.
Scientific Research Applications
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecules. This interaction can result in inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate can be compared with similar compounds such as:
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: This compound has a similar structure but with an oxo group instead of a cyano group, leading to different reactivity and applications.
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate: This compound features an amino group, which makes it more suitable for reactions involving nucleophiles.
The uniqueness of this compound lies in its cyano group, which provides distinct reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
tert-butyl 6-cyano-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGJAFUVBANFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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